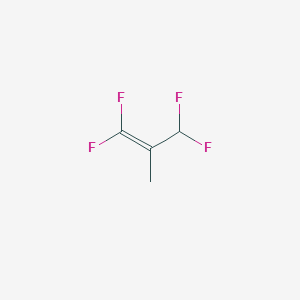

1,1,3,3-Tetrafluoro-2-methyl-propene

Description

Overview of Highly Fluorinated Alkene Chemistry

Highly fluorinated alkenes, or fluoroalkenes, are unsaturated hydrocarbons where a significant number of hydrogen atoms have been substituted by fluorine. This substitution dramatically alters the molecule's physicochemical properties. The high electronegativity of fluorine and the strength of the C-F bond (approximately 485 kJ·mol⁻¹) impart exceptional stability to these compounds. nih.gov Fluorinated polymers, for instance, are known for their low surface energy, high thermal and chemical stability, and low friction coefficients. nih.govmdpi.com

The presence of fluorine atoms also modifies the electronic nature of the carbon-carbon double bond, influencing its reactivity. Fluoroalkenes can participate in a variety of chemical transformations, including cycloadditions, nucleophilic additions, and radical polymerizations, making them valuable intermediates in organic synthesis. dtic.mil Their unique reactivity has been harnessed to create complex fluorinated molecules and polymers with tailored properties for high-performance applications. pageplace.de The ongoing development in this field focuses on creating more efficient and selective fluorination methods to expand the library of available fluoroalkenes. rsc.org

Contextualization of 1,1,3,3-Tetrafluoro-2-methyl-propene within Fluorocarbon Research

This compound is a member of the tetrafluoropropene family of isomers, which all share the molecular formula C₄H₄F₄. Unlike its more widely researched analogues, such as 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) and 1,3,3,3-tetrafluoropropene (HFO-1234ze), detailed experimental data and dedicated research on this compound are sparse in publicly accessible scientific literature. Its structure features two difluoromethylene groups (=CF₂) attached to a central carbon that also bears a methyl group and is part of the double bond.

Gas-phase hydrofluorination and dehydrofluorination are common industrial methods for synthesizing fluorinated propenes. While specific, optimized synthetic routes for this compound are not widely published, analogous processes are used for its isomers. To understand its place in fluorocarbon research, it is useful to compare its basic properties with those of its better-known structural isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 13369-09-0 |

| Molecular Formula | C₄H₄F₄ |

| Molar Mass | 128.07 g/mol |

| Boiling Point | Data not available |

| Density | Data not available |

Table 2: Comparison of Tetrafluoropropene Isomers

| Compound Name | Synonym | CAS Number | Molar Mass ( g/mol ) | Boiling Point |

|---|---|---|---|---|

| This compound | - | 13369-09-0 | 128.07 | Not available |

| 2,3,3,3-Tetrafluoropropene | HFO-1234yf | 754-12-1 | 114.04 | -30 °C wikipedia.org |

| trans-1,3,3,3-Tetrafluoropropene | HFO-1234ze(E) | 29118-24-9 | 114.04 | -16 °C wikipedia.org |

| 1,1,3,3-Tetrafluoropropene | - | 4556-24-5 | 114.04 | Not available |

Significance of Fluorinated Propenes as Research Subjects in Advanced Materials and Organic Synthesis

Fluorinated propenes are critical research subjects due to their significant commercial and synthetic applications. Their most prominent role is as hydrofluoroolefins (HFOs), which are fourth-generation refrigerants developed to replace hydrofluorocarbons (HFCs) that have high global warming potentials (GWP). wikipedia.orggoogle.com Isomers like HFO-1234yf and HFO-1234ze have GWPs of less than 1, making them environmentally preferable alternatives for applications such as mobile air conditioning and as blowing agents for foams. wikipedia.orgresearchgate.net

In the realm of materials science, fluorinated propenes are valuable monomers for the synthesis of fluoropolymers. mdpi.com These polymers are sought after for their exceptional properties, including:

High thermal stability and chemical resistance: Making them suitable for seals, gaskets, and linings in harsh chemical and high-temperature environments. nih.gov

Low surface energy: Imparting non-stick and liquid-repellent properties for coatings. mdpi.com

Unique electrical properties: Used in dielectrics and insulators for the electronics industry. pageplace.de

The copolymerization of fluorinated propenes with other monomers allows for the fine-tuning of material properties, leading to the creation of fluoroelastomers and fluorothermoplastics with a wide range of characteristics. mdpi.com In organic synthesis, the reactivity of the fluorinated double bond is exploited in various transformations. For example, the photochemical reaction of 1,3,3,3-tetrafluoropropene with trichlorosilane (B8805176) demonstrates its utility in creating complex organosilicon compounds. rsc.org

Research Gaps and Future Directions for this compound

The most significant research gap concerning this compound is the profound lack of fundamental data and application-focused studies compared to its commercially successful isomers. While HFO-1234yf and HFO-1234ze have been extensively characterized due to their role as refrigerants, this compound remains largely unexplored. This knowledge gap presents several opportunities for future research.

Key future directions should include:

Development of Synthetic Routes: Establishing efficient, scalable, and high-yield synthetic pathways for this compound is a prerequisite for any further investigation.

Comprehensive Physicochemical Characterization: Detailed experimental determination of its fundamental properties, such as boiling point, vapor pressure, density, and spectral data, is essential.

Polymerization and Copolymerization Studies: Investigating the ability of this compound to act as a monomer or co-monomer could lead to novel fluorinated polymers. Its unique substitution pattern may result in polymers with distinct thermal, mechanical, or surface properties compared to those derived from its isomers. mdpi.com

Exploration of Reactivity: Systematic studies of its reactivity in various organic reactions (e.g., additions, cycloadditions) would unveil its potential as a building block for synthesizing novel, highly functionalized fluorochemicals. The reactivity of similar compounds like perfluoro-2-(trifluoromethyl)-propene suggests a rich and complex chemistry to be explored. dtic.mil

Computational Modeling: The use of computational methods, such as Density Functional Theory (DFT) calculations, could predict the compound's thermodynamic stability, reaction pathways, and spectroscopic properties, providing valuable guidance for experimental work.

Structure

3D Structure

Properties

CAS No. |

13369-09-0 |

|---|---|

Molecular Formula |

C4H4F4 |

Molecular Weight |

128.07 g/mol |

IUPAC Name |

1,1,3,3-tetrafluoro-2-methylprop-1-ene |

InChI |

InChI=1S/C4H4F4/c1-2(3(5)6)4(7)8/h3H,1H3 |

InChI Key |

UHFBOQDBBVRSGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(F)F)C(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,1,3,3 Tetrafluoro 2 Methyl Propene and Fluorinated Propene Derivatives

Nucleophilic Addition Reactions to Fluorinated Propenes

Fluorinated propenes, including 1,1,3,3-tetrafluoro-2-methyl-propene, are characterized by an electron-deficient double bond, making them susceptible to attack by a variety of nucleophiles. researchgate.net The strong inductive effect of the fluorine atoms polarizes the carbon-carbon double bond, rendering it electrophilic and facilitating addition reactions that are often difficult or impossible with their non-fluorinated hydrocarbon counterparts. researchgate.net

Reactivity with Oxygen Nucleophiles (e.g., Phenols)

The reaction of fluorinated C3 systems with oxygen-based nucleophiles, such as phenols, demonstrates the high electrophilicity of the fluorinated backbone. While specific studies on this compound are not extensively detailed in the literature, the reactivity of analogous compounds like tetrafluoroallene provides significant insight. The reaction of tetrafluoroallene with various substituted phenols proceeds via nucleophilic addition to yield 3-(phenoxy)-1,1,3,3-tetrafluoro-1-propene derivatives. cas.cn The phenoxide, acting as the nucleophile, attacks one of the electrophilic carbons of the fluorinated system.

The reaction is typically carried out in a suitable solvent like THF. The nucleophilic attack on the C=C double bond is the key step, leading to the formation of a new carbon-oxygen bond. cas.cn The following table summarizes the results of the reaction between tetrafluoroallene and various phenols, illustrating the scope of this transformation. cas.cn

Table 1: Nucleophilic Addition of Phenols to Tetrafluoroallene Data sourced from a study on the reactivity of tetrafluoroallene with phenol (B47542) derivatives. cas.cn

| Phenol Derivative | Product | Yield (%) |

| Phenol | 3-Phenoxy-1,1,3,3-tetrafluoro-1-propene | 71 |

| 4-Methylphenol | 3-(4-Methylphenoxy)-1,1,3,3-tetrafluoro-1-propene | 75 |

| 4-Methoxyphenol | 3-(4-Methoxyphenoxy)-1,1,3,3-tetrafluoro-1-propene | 80 |

| 2-Methylphenol | 3-(2-Methylphenoxy)-1,1,3,3-tetrafluoro-1-propene | 68 |

| 2-Naphthol | 3-(2-Naphthoxy)-1,1,3,3-tetrafluoro-1-propene | 85 |

Reactivity with Nitrogen Nucleophiles (e.g., Amines)

Nitrogen nucleophiles, such as primary and secondary amines, also readily participate in addition reactions with activated fluorinated propenes. cas.cn The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on an electrophilic carbon of the alkene. libretexts.orgopenstax.org This initial addition is often followed by proton transfer steps to yield the final, stable product. libretexts.org

In the case of tetrafluoroallene, reactions with amines like diethylamine (B46881) and morpholine (B109124) proceed smoothly in THF at room temperature. The nucleophilic addition occurs at one of the terminal CF2 groups, leading to the formation of fluorinated enamines. cas.cn

Table 2: Nucleophilic Addition of Amines to Tetrafluoroallene Data from research on the nucleophilic addition reactions of tetrafluoroallene. cas.cn

| Amine | Product | Yield (%) |

| Diethylamine | 3-(Diethylamino)-1,1,3,3-tetrafluoro-1-propene | 82 |

| Morpholine | 3-Morpholino-1,1,3,3-tetrafluoro-1-propene | 88 |

| Pyrrolidine | 3-Pyrrolidino-1,1,3,3-tetrafluoro-1-propene | 85 |

Influence of Fluorine Substitution on Nucleophilic Attack and Regioselectivity

The number and position of fluorine atoms on a propene skeleton dramatically influence its reactivity towards nucleophiles and the regiochemical outcome of the reaction. Fluorine atoms are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I effect). lookchem.com This effect depletes the electron density of the double bond, making it highly electrophilic and susceptible to nucleophilic attack. researchgate.net

In systems like 1-phenylpentafluoropropene, nucleophilic attack can occur at either C-1 or C-2. The presence of multiple fluorine atoms activates both positions, and the regioselectivity of the attack depends on factors like the specific substituents and reaction conditions. For example, reaction with sodium ethoxide in ethanol (B145695) can lead to substitution of a fluorine atom at either C-1 or C-2, yielding a mixture of ethoxy-substituted fluoropropenes. lookchem.com

For gem-difluoroalkenes (containing a CF2 group), the nucleophilic attack is highly regioselective, typically occurring at the difluorinated carbon. researchgate.net This is because the two fluorine atoms make this carbon the most electrophilic center in the double bond. The initial addition of the nucleophile to the CF2 carbon generates a carbanionic intermediate, which then proceeds to the final product, often through the elimination of a fluoride (B91410) ion if a suitable pathway exists. lookchem.com Computational studies on similar systems confirm that charge distribution differences between the alkenyl carbons dictate the site of nucleophilic attack, with the more electropositive carbon being the preferred site. nih.gov

Brønsted Acid Activation in Epoxide Ring Opening for Fluorinated Propene Oxides

The ring-opening of epoxides is a fundamental transformation in organic synthesis. While this reaction can proceed under basic conditions, acid catalysis is often employed to activate the epoxide. pressbooks.pub For fluorinated propene oxides, Brønsted acids play a crucial role in facilitating nucleophilic attack. The mechanism begins with the protonation of the epoxide oxygen by the Brønsted acid. pressbooks.pub This protonation makes the epoxide a much better electrophile by increasing the polarization of the C-O bonds and creating a better leaving group (a hydroxyl group).

The subsequent nucleophilic attack generally proceeds via an Sₙ2-like mechanism, with the nucleophile attacking one of the carbon atoms of the epoxide ring, leading to inversion of stereochemistry if the carbon is chiral. pressbooks.pub The regioselectivity of the attack on the protonated epoxide depends on the substitution pattern. In cases where one carbon is tertiary, the attack preferentially occurs at the more substituted carbon due to the significant carbocationic character at this position in the transition state. pressbooks.pub

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as powerful solvents and promoters for these reactions. arkat-usa.orgresearchgate.net They can activate epoxides towards ring-opening by weak nucleophiles even without additional strong Brønsted or Lewis acids. arkat-usa.orgresearchgate.net Their ability to form strong hydrogen bonds enhances the electrophilicity of the epoxide, mimicking the effect of acid catalysis and enabling reactions under milder conditions. researchgate.net This approach is particularly effective for activating fluorinated epoxides for reaction with various amine nucleophiles to form β-amino alcohols. researchgate.net

Radical Reactions and Their Kinetics in Fluorinated Systems

Free radical reactions provide an alternative pathway for the functionalization of fluorinated alkenes. The generation of a radical species can initiate a cascade of events, including intramolecular cyclizations, which are powerful methods for constructing cyclic molecules.

Intramolecular Cyclization of Fluorinated Alkenyl Radicals

The intramolecular cyclization of alkenyl radicals is a well-studied process, with the 5-hexenyl radical serving as a benchmark system. This radical undergoes a rapid 5-exo-trig cyclization to form a cyclopentylmethyl radical. researchgate.netresearchgate.net The reaction is kinetically controlled, favoring the formation of the five-membered ring over the thermodynamically more stable six-membered ring that would result from a 6-endo-trig cyclization. researchgate.net

The kinetics of these cyclizations are highly dependent on the substitution pattern of the alkenyl radical. While specific kinetic data for the cyclization of radicals derived from this compound are scarce, the principles from hydrocarbon systems can be extrapolated. The presence of fluorine atoms on the alkenyl chain is expected to influence the rate and regioselectivity of the cyclization. Fluorine's electron-withdrawing nature can affect the stability of the radical and the electron density of the double bond, thereby altering the activation energy of the cyclization transition state.

For the parent 5-hexenyl radical, the rate constant for cyclization has been determined experimentally. This value serves as a "radical clock" to time other fast radical reactions. researchgate.net

Table 3: Kinetic Data for the Cyclization of the 5-Hexenyl Radical Data represents the benchmark for 5-exo-trig radical cyclizations. researchgate.net

| Reaction | Arrhenius Equation (log(k/s⁻¹)) | Rate Constant (k) at 25 °C (s⁻¹) |

| 5-Hexenyl Radical → Cyclopentylmethyl Radical | (10.7 ± 1.0) - (7.8 ± 1.0) / (2.3RT) | ~1 x 10⁵ |

The introduction of fluorine atoms could alter this rate. For instance, fluorine substituents near the radical center might destabilize it, potentially increasing the cyclization rate if the transition state has less radical character. Conversely, fluorine atoms on the double bond would lower the energy of the LUMO, potentially facilitating radical attack and increasing the rate of cyclization. The precise effect would depend on the specific location of the fluorine atoms within the fluorinated alkenyl radical. The formation of cyclic alkenyl fluorides via related cationic cyclization/nucleophilic fluorination pathways has also been reported, highlighting the utility of cyclization strategies in organofluorine chemistry. rsc.org

Rate Constants and Regioselectivity in Radical Addition Processes

The introduction of fluorine atoms onto a propene scaffold significantly influences the regioselectivity and rate of radical addition reactions. The electron-withdrawing nature of fluorine atoms affects the electron density of the C=C double bond and the stability of the resulting radical intermediates.

In studies of related compounds, the photochemical reaction of trifluoroiodomethane with 1,3,3,3-tetrafluoropropene yields two primary 1:1 adducts: 1,1,1,2,4,4,4-heptafluoro-3-iodobutane and 1,1,1,3-tetrafluoro-3-iodo-2-trifluoromethylpropane. researchgate.net The formation of these products occurs in a 75:25 ratio, respectively, indicating a preferential addition of the trifluoromethyl radical to the C-2 position of the propene. researchgate.net This regioselectivity is dictated by the formation of the more stable radical intermediate. The attack of the CF₃• radical at the terminal C-1 position leads to a secondary radical at C-2, whereas attack at the C-2 position would generate a primary radical at C-1, which is less stable.

Similarly, the radical addition of hydrogen bromide to 1,3,3,3-tetrafluoropropene produces 1-bromo-1,3,3,3-tetrafluoropropane and 2-bromo-1,3,3,3-tetrafluoropropane. researchgate.net The ratio of these products can vary, for example, between 42:58 and 62:38, depending on reaction conditions, showing less pronounced regioselectivity compared to the CF₃I addition. researchgate.net

While specific rate constants for radical additions to this compound are not widely documented, data from analogous systems provide insight. For the addition of methyl radicals to non-fluorinated propene at 480 °C, the rate constants for addition to the terminal (klt) and non-terminal (klnt) carbons have been determined. researchgate.net A practical method for determining rate constants for trifluoromethyl radical addition to various alkenes has been developed using competition kinetics, which could be applied to the title compound. lookchem.com

Regioselectivity in Radical Addition to 1,3,3,3-Tetrafluoropropene

| Radical Source | Addition Product | Product Ratio (%) | Ref. |

|---|---|---|---|

| CF₃I | 1,1,1,2,4,4,4-Heptafluoro-3-iodobutane | 75 | researchgate.net |

| 1,1,1,3-Tetrafluoro-3-iodo-2-trifluoromethylpropane | 25 | ||

| HBr | 1-Bromo-1,3,3,3-tetrafluoropropane | 42-62 | researchgate.net |

| 2-Bromo-1,3,3,3-tetrafluoropropane | 58-38 |

Metal-Catalyzed Transformations of Fluorinated Propenes

Transition metal complexes are pivotal in activating and functionalizing the otherwise inert C-F and C-H bonds of fluorinated propenes.

Rhodium(I) complexes, in particular, have demonstrated sophisticated reactivity with hydrofluoroolefins (HFOs) like Z-1,3,3,3-tetrafluoropropene, an isomer of the title compound. The activation can proceed via two competing pathways: C-F bond activation and C-H bond activation. nih.govpsu.edu For instance, the complex [Rh(H)(PEt₃)₃] reacts with Z-1,3,3,3-tetrafluoropropene through an initial C-F bond activation, followed by a subsequent C-H activation. nih.govpsu.edu Conversely, a complex like [Rh(CH₃)(PEt₃)₃] can initiate the process via C-H bond activation. nih.govpsu.edu Both pathways can lead to the formation of the same rhodium vinyl complex, [Rh{(E)-CF=CHCF₃}(PEt₃)₃]. nih.gov

The competition between C-F and C-H activation is a recurring theme in the chemistry of partially fluorinated molecules at transition metal centers. core.ac.ukacs.org The thermodynamic product is often the metal fluoride, but kinetic factors and the nature of the metal center play a crucial role. core.ac.ukacs.org For fluorinated propenes, these activation steps are key to developing catalytic cross-coupling reactions. rsc.orgresearchgate.net

Hydrodefluorination (HDF) is a significant reaction for converting fluoroalkenes into less-fluorinated compounds, which may have lower global warming potential. researchgate.net This transformation is a well-established pathway for fluorinated derivatives at transition metal complexes. nih.gov For example, air-stable titanocene (B72419) difluoride has been shown to efficiently catalyze the chemoselective hydrodefluorination of fluoroalkenes at room temperature. researchgate.net

Hydrometallation involves the addition of a metal-hydride bond across the double bond of the alkene. While specific examples with this compound are scarce, the general reactivity patterns of fluorinated alkenes suggest that this process is feasible and would lead to functionalized fluoroalkanes. researchgate.net

Germylation of alkenes, the addition of a germanium species, can be achieved through various methods, including cooperative photoredox and hydrogen atom transfer (HAT) strategies. rsc.org This approach generates a germyl (B1233479) radical that can add to the double bond, enabling the synthesis of complex germanium-containing molecules. rsc.org

Electrophilic and Pericyclic Reactions of Fluorinated Propenes

The electron-deficient nature of the double bond in fluorinated propenes makes them excellent substrates for certain types of pericyclic and electrophilic reactions.

Fluorinated olefins are known to participate in [2+2] cycloadditions. For example, the thermal cycloaddition of chlorotrifluoroethylene (B8367) to 3-methylbuta-1,2-diene proceeds via a stepwise mechanism involving a diradical intermediate to form substituted cyclobutane (B1203170) rings. rsc.org

The strong electrophilic character of fluorinated alkenes also makes them suitable partners in 1,3-dipolar cycloadditions. A computational study on the reaction between C-arylnitrones and perfluoro-2-methylpent-2-ene, a structurally related alkene, found that the reaction proceeds via a one-step, concerted mechanism, despite the polar nature of the reactants. acs.org This leads to the formation of stereoisomeric isoxazolidines in a fully regioselective manner. acs.org Similarly, fluorinated azides can undergo copper(I)-catalyzed [3+2] cycloaddition with alkynes to form fluorinated triazoles. researchgate.net The reaction of N-methyl azomethine ylide with trans-3,3,3-trichloro-1-nitroprop-1-ene also proceeds as a polar [3+2] cycloaddition to yield a substituted pyrrolidine. azolifesciences.com

Examples of Cycloaddition Reactions with Fluorinated/Halogenated Alkenes

| Reaction Type | Alkene Substrate | Reactant Partner | Product Class | Mechanism Detail | Ref. |

|---|---|---|---|---|---|

| [2+2] Cycloaddition | Chlorotrifluoroethylene | 3-Methylbuta-1,2-diene | Cyclobutanes | Stepwise, diradical intermediate | rsc.org |

| [3+2] Cycloaddition | Perfluoro-2-methylpent-2-ene | C-arylnitrones | Isoxazolidines | One-step, concerted | acs.org |

| [3+2] Cycloaddition | Tetrafluoroethylene (B6358150) | Azide (B81097) anion (forms fluorinated azide in situ) | Triazoles (after reaction with alkyne) | Copper(I)-catalyzed | researchgate.net |

| [3+2] Cycloaddition | trans-3,3,3-Trichloro-1-nitroprop-1-ene | N-methyl azomethine ylide | Pyrrolidine | Polar, concerted | azolifesciences.com |

Oxidative and Reductive Transformations of Fluorinated Propene Compounds

The reactivity of fluorinated propenes towards oxidation and reduction is influenced by the electronic properties of the C=C double bond and the strength of the C-F bonds.

Oxidative transformations, particularly epoxidation, of fluorinated olefins can be challenging due to the electron-deficient nature of the double bond. However, effective methods have been developed. Direct epoxidation can be achieved using systems like F₂-H₂O-CH₃CN, which generates an HOF·CH₃CN complex capable of oxidizing electron-poor alkenes. lookchem.com For example, 3-(perfluoroalkyl)-1-propenes can be converted to their corresponding epoxides, which are useful intermediates. lookchem.com Another approach involves the use of fluorinated alcohols as catalysts, which can enable the direct epoxidation of olefins by H₂O₂ under mild conditions by stabilizing the reaction's transition state. acs.org Combustion of tetrafluoropropene isomers like HFO-1234ze has been shown to produce carbonyl difluoride, carbon dioxide, and hydrogen fluoride. researchgate.netnih.gov

Reductive transformations of fluorinated compounds often involve either hydrogenation of the double bond or reductive cleavage of C-F bonds. An overview of the hydrogenation of various fluorinated molecules highlights it as a straightforward, atom-economical method to access valuable fluorinated scaffolds. researchgate.netrsc.org The enzymatic reduction of 3,3-difluorocyclopropene (B14645238) by nitrogenase has been shown to proceed via reductive C-F bond cleavage, yielding propene and 2-fluoropropene. acs.org This demonstrates that under specific catalytic conditions, the strong C-F bond can be broken. One-pot reductive allylation of fluorinated esters, which involves the reduction of an ester to an aldehyde intermediate, provides another route to functionalized, reduced fluorinated compounds. gist.ac.kr

Oxidation Pathways to Carbonyl Derivatives

The oxidation of the carbon-carbon double bond in fluorinated propenes like this compound can lead to the formation of various carbonyl derivatives, including epoxides, ketones, and carboxylic acids. The specific outcome is highly dependent on the oxidizing agent and reaction conditions.

Epoxidation: The formation of an epoxide (an oxacyclopropane ring) is a common oxidation pathway for alkenes. The reactivity of the double bond in this compound is substantially reduced by the electron-withdrawing effects of the four fluorine atoms, making it an electron-deficient alkene. This electronic property dictates the choice of epoxidizing agent.

Electrophilic Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for electron-rich alkenes. masterorganicchemistry.com These reactions proceed via a concerted mechanism where the peroxyacid acts as an electrophile. libretexts.org For an electron-deficient alkene like this compound, this pathway is expected to be slow.

Nucleophilic Epoxidation: For electron-deficient double bonds, particularly those conjugated with carbonyl groups, nucleophilic epoxidation using reagents like hydrogen peroxide (H₂O₂) in the presence of a base is the preferred method. youtube.comreddit.com The base deprotonates H₂O₂ to form the hydroperoxide anion (HOO⁻), a strong nucleophile that attacks the electrophilic double bond. This suggests that the epoxidation of this compound would be most efficiently achieved under nucleophilic conditions.

Furthermore, biological oxidation pathways have been suggested for similar molecules. The biotransformation of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) is thought to involve a cytochrome P450-catalyzed formation of its corresponding epoxide, 2,3,3,3-tetrafluoroepoxypropane. nih.gov

Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. youtube.com For fluorinated olefins, this reaction is a notable atmospheric degradation pathway. pnas.org The reaction of this compound with ozone would initially form a primary ozonide, which then rearranges to a Criegee intermediate (CI).

Based on studies of similar hydrofluoroolefins (HFOs), the ozonolysis of molecules with a CF₃ group on the double bond proceeds through a "hot acid" channel. pnas.orgnih.gov This involves the formation of an energized Criegee intermediate that rearranges to an internally excited ("hot") trifluoroacetic acid molecule. This excited acid can then decompose via decarboxylation to produce carbon dioxide and fluoroform (CHF₃). pnas.orgnih.gov For this compound, cleavage of the double bond would be expected to yield difluorophosgene (from the CF₂H-C-CF₂H side) and acetone (B3395972) (from the C(CH₃)₂ side), though further complex reactions involving Criegee intermediates are likely.

| Oxidation Reaction | Typical Reagent | Reactivity with this compound | Expected Product Type |

| Electrophilic Epoxidation | m-CPBA | Low (due to electron-deficient C=C bond) | Epoxide |

| Nucleophilic Epoxidation | H₂O₂ / Base | High (due to electron-deficient C=C bond) | Epoxide |

| Ozonolysis | O₃ | High | Carbonyl Fragments (e.g., ketones, fluorinated carbonyls) |

Reduction to Fluorinated Hydrocarbons

The reduction of the double bond in this compound yields the corresponding saturated fluorinated alkane, 1,1,3,3-tetrafluoro-2-methyl-propane. This transformation is typically achieved through catalytic hydrogenation.

The hydrogenation of fluorinated alkenes can be challenging due to their electron-poor nature and potential steric hindrance. Research on the hydrogenation of perfluoroalkyl alkenes has shown that catalysts like platinum(IV) oxide (PtO₂) can be effective. However, for sterically hindered and electron-deficient substrates, conventional conditions (room temperature, atmospheric hydrogen pressure) may be insufficient to achieve the reaction. In such cases, the use of ultrasound irradiation has been demonstrated to be crucial for the reaction to proceed, even when high pressures (up to 120 bar) fail to induce hydrogenation without it.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is key to predicting its reactivity and controlling product formation.

Role of Catalysts and Reagents in Reaction Selectivity

The choice of catalysts and reagents is paramount in directing the outcome of chemical transformations, particularly in terms of regioselectivity and stereoselectivity.

Regioselectivity in Addition Reactions: In addition reactions to the unsymmetrical double bond of this compound, the attacking species can add in two different orientations, leading to different constitutional isomers (regioisomers). wikipedia.orgmasterorganicchemistry.com The outcome is governed by the electronic properties of the alkene. The two geminal difluoromethyl (-CF₂H) groups are strongly electron-withdrawing, making the double bond electron-deficient and polarized. In an electrophilic addition (e.g., with HBr), Markovnikov's rule predicts that the proton (H⁺) will add to the carbon atom that results in the more stable carbocation intermediate. chemistrysteps.com The carbocation would be more stable on the carbon bearing the methyl group, as the methyl group is electron-donating and the adjacent carbon is destabilized by the electron-withdrawing -CF₂H groups.

Catalyst-Controlled Selectivity:

Epoxidation: The selectivity of epoxidation can be controlled by the catalyst. For example, in the epoxidation of propene using H₂ and O₂, Au/Ti-containing catalysts have been shown to achieve high selectivity for propylene (B89431) oxide. ntnu.no The catalyst's structure, including crystal size and hydrophobicity, inhibits side reactions and deactivation. ntnu.no

Cyclopropanation: Chiral cobalt(II) porphyrin complexes have emerged as exceptionally selective catalysts for the cyclopropanation of alkenes. nih.gov Notably, these catalysts are effective even with electron-deficient alkenes, a class to which this compound belongs. This distinguishes them from many copper and rhodium catalysts that are generally unreactive with such substrates. nih.gov

Dehydrofluorination: In the synthesis of fluorinated propenes, the catalyst's acid-base properties are critical. Fluorinated NiO/Cr₂O₃ catalysts exhibit different activity and stability compared to Cr₂O₃ alone because the introduction of NiF₂ provides new acid sites with different turnover frequencies, altering the reaction pathway. researchgate.net

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms of fluorinated compounds.

DFT studies have been instrumental in understanding the reactivity and selectivity of cycloaddition reactions involving alkenes bearing trifluoromethyl groups. researchgate.net Such calculations can explore the different reactive channels (e.g., regio- and stereoisomeric pathways), characterize transition states, and rationalize why one product is favored over others. These studies have shown that while a CF₃ group increases the reactivity of an alkene towards cycloaddition, it does not necessarily alter the inherent selectivity of the reaction. researchgate.net

In the context of oxidation, quantum calculations have been used to map the potential energy surfaces for the ozonolysis of hydrofluoroolefins. pnas.org These models confirm the mechanistic steps, from the initial 1,3-cycloaddition of ozone to the formation of Criegee intermediates and their subsequent rearrangement and decomposition to stable products like trifluoroacetic acid and fluoroform. pnas.org

Kinetic modeling has also been applied to understand the high-temperature oxidation and combustion of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a close analog of the target molecule. nih.govresearchgate.netnist.gov These complex models, which can include hundreds of species and nearly a thousand reactions, identify the main reaction pathways for the consumption of the fluoroalkene, highlighting the dominant role of fluorine-containing radical species. nih.gov DFT has also been used to propose degradation pathways for other fluorinated molecules used as alternatives to SF₆ in electrical equipment. nih.gov

| Computational Method | Application to Fluorinated Propenes | Key Insights | Reference Example |

| Density Functional Theory (DFT) | Cycloaddition Reactions | Analyzes regio- and stereoselectivity, transition states, and the electronic role of fluorine substituents. | 1,3-dipolar cycloaddition of nitrones to trifluoronitropropenes. researchgate.net |

| Quantum Calculations | Ozonolysis Reactions | Maps potential energy surfaces, confirms "hot acid" channel mechanism, predicts final products. | Ozonolysis of HFO-1234ze(E). pnas.org |

| Kinetic Modeling | Combustion/Oxidation | Develops complex reaction networks, identifies major consumption pathways and key radical intermediates. | High-temperature oxidation of HFO-1234yf. nih.govresearchgate.net |

Mechanistic Aspects of Iodine Transfer Polymerization

Iodine Transfer Polymerization (ITP) is a method of controlled radical polymerization that allows for the synthesis of well-defined polymers. tudelft.nl It is particularly well-suited for highly halogenated monomers. The mechanism relies on a reversible degenerative chain transfer process where a propagating polymer radical (P•) reacts with an iodo-containing chain transfer agent (R-I), typically an iodo-perfluoroalkane, to form a dormant polymer species (P-I) and a new radical (R•) that can initiate a new chain. researchgate.netbohrium.com

P• + R-I ⇌ P-I + R•

This equilibrium ensures that the concentration of active propagating radicals remains low, minimizing termination reactions and allowing for controlled chain growth. tudelft.nl

Kinetic studies on the ITP of fluorinated alkenes like vinylidene fluoride (VDF) and its copolymerization with 2,3,3,3-tetrafluoro-1-propene (HFO-1234yf) have provided detailed mechanistic insights. rsc.orgresearchgate.net A key parameter in ITP is the chain transfer constant (CTr), which quantifies the efficiency of the transfer agent. For the ITP of VDF/HFO-1234yf using 1-iodoperfluorohexane as the transfer agent, the transfer constant was determined to be 7.4 at 74 °C, indicating an efficient transfer process. rsc.orgresearchgate.net The linear increase of the polymer's number-average molecular weight (Mₙ) with monomer conversion confirms the controlled or "living" nature of the polymerization. researchgate.net

1,1,3,3 Tetrafluoro 2 Methyl Propene and Analogues As Key Intermediates and Building Blocks in Advanced Chemical Synthesis

Strategic Use in the Synthesis of Complex Fluorinated Molecules

The reactivity of the double bond in 1,1,3,3-tetrafluoro-2-methyl-propene, coupled with the influence of its fluorine substituents, makes it a valuable precursor for a variety of complex fluorinated molecules. It serves as a scaffold for introducing fluorinated moieties that are critical for tailoring molecular properties.

Fluorinated alcohols and ethers are of significant interest due to their unique solvent properties and their utility as intermediates in the synthesis of bioactive compounds and materials. The reaction of perfluoroolefins with alcohols is a fundamental method for producing fluorine-containing ethers. sibran.ru Typically, these reactions proceed in the presence of a base, leading to products of addition and substitution. sibran.ru For instance, the interaction of perfluoroolefins like octafluoroisobutylene with aliphatic alcohols can form addition products, which can then be used to synthesize fully fluorinated dialkyl ethers. sibran.ru

While direct synthesis from this compound is specific, the general reactivity of analogous fluorinated alkenes provides a template for its potential applications. For example, tetrafluoroethylene (B6358150) reacts with alcohols in the presence of potassium hydroxide (B78521) to yield tetrafluoroethyl ethers. sibran.ru Similarly, the reaction of fluorinated alcohols with alkyl halides, a classic Williamson ether synthesis, can be employed, though it often requires harsh conditions such as high temperatures and pressures. fluorine1.ru The development of methods using fluorinated propenes as starting materials is crucial for accessing novel ethers like 2-(difluoro(methoxy)methyl)-1,1,1,3,3,3-hexafluoropropane, which has applications in the production of fluoropolymers and as a specialized solvent. ontosight.ai

Table 1: Representative Synthesis of Fluorinated Ethers

| Reactants | Catalyst/Conditions | Product | Application/Significance |

| Tetrafluoroethylene, Phenol (B47542), Methanol | Alkaline Metal Hydroxide | ROCF₂CF₂H (R=phenyl, cresyl) | Technologically safe method for producing α,α,β,β-tetrafluoroethyl ethers. sibran.ru |

| Octafluoroisobutylene, Aliphatic Alcohols | Base, then Electrochemical Defluorination | (CF₃)₂CFCF₂OCₙF₂ₙ₊₁ | Synthesis of fully fluorinated dialkyl ethers used as solvents. sibran.ru |

| Fluorinated Alcohols, Alkyl Halides | Metallic Sodium, 200°C, 36 atm | Fluoroalkyl Ethers | Classic synthesis method, demonstrating the utility of fluorinated alcohol precursors. fluorine1.ru |

| Fluoral-semi-acetals, N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine | Diethyl ether | 1,2,2,2-Tetrafluoroethyl ethers | A method to produce tetrafluoroethyl ethers from fluoral derivatives. google.com |

The trifluoromethyl tetrafluoro-λ6-sulfanyl (CF₃SF₄) group is a "super-fluorinated" moiety that imparts exceptional lipophilicity and strong electron-withdrawing properties to molecules. researchgate.netalbany.edu The synthesis of building blocks containing this group is essential for developing novel materials and biologically active agents. researchgate.netresearchgate.net A key synthetic method involves the triethylborane-promoted addition of trans-trifluoromethyl tetrafluoro-λ6-sulfanyl chloride (trans-CF₃SF₄Cl) to olefins and alkynes. researchgate.netresearchgate.net

Fluorinated propenes are ideal substrates for these addition reactions. The resulting adducts can be further transformed into a variety of valuable compounds, including CF₃SF₄-substituted carboxylic acids and ketones. researchgate.net For example, the addition of trans-CF₃SF₄Cl to an alkene can yield a precursor that, after subsequent chemical manipulation, leads to 2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethan-1-ol. researchgate.net This alcohol is a critical intermediate for creating novel monomers, such as tetrafluoro(trifluoromethyl)-λ6-sulfanylethyl acrylate, which can be polymerized to form advanced fluorinated materials. researchgate.net The introduction of the CF₃SF₄ group has been shown to significantly alter the chemical features of compounds, including basicity and lipophilicity, making it a valuable tool in medicinal chemistry. albany.edu

Role in the Preparation of Specialty Organic Compounds

Fluorinated propenes are pivotal intermediates in the synthesis of a wide range of specialty chemicals, from life-saving pharmaceuticals to durable industrial products. Their ability to introduce specific fluorine patterns is key to their utility.

The inclusion of fluorine is a well-established strategy in the design of modern agrochemicals and pharmaceuticals, with over half of all agrochemicals containing at least one fluorine atom. sustech.edu.cn Fluorinated groups can enhance metabolic stability, improve binding affinity, and modulate the bioavailability of active ingredients. Trifluoromethyl groups, in particular, are common in many commercial products. nih.gov

Fluorinated propenes serve as versatile building blocks for creating the complex heterocyclic and aromatic systems found in these active ingredients. For example, trifluoromethyl-containing building blocks like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are used in cyclocondensation reactions to synthesize trifluoromethylpyridines, which are key structural motifs in many agrochemicals. nih.gov Similarly, hydrofluoroethers (HFEs) have been incorporated into insecticides and parasiticides. rsc.org The synthesis of these complex molecules often relies on precursors that can be derived from fluorinated olefins through multi-step synthetic sequences. rsc.org

The unique properties conferred by fluorine, such as high thermal stability, chemical inertness, and low surface energy, are highly desirable in industrial applications. Fluorinated propenes are essential starting materials for producing a variety of high-performance chemicals, including refrigerants, blowing agents, and fluoropolymers. For instance, 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) is a key compound used in modern refrigeration systems, synthesized through gas-phase hydrofluorination and dehydrofluorination processes. google.com

Furthermore, fluorinated propene derivatives are used to create specialty polymers and surface coatings. The polymerization of fluorinated monomers, which can be synthesized from propene building blocks, leads to materials with exceptional properties. For example, polymers derived from perfluoro-2-methylene-1,3-dioxolanes exhibit high glass transition temperatures, low refractive indices, and excellent optical transparency, making them suitable for applications such as optical fibers and antireflective coatings. researchgate.net The compound 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid, known as GenX, is used as a processing aid in the manufacture of fluoropolymers and is synthesized from related fluorinated precursors. nih.gov

Development of Novel Fluorinated Reagents and Solvents from Propene Derivatives

The advancement of fluorine chemistry is intrinsically linked to the development of new and more effective reagents and solvents. sustech.edu.cntcichemicals.com Fluorinated propene derivatives play a crucial role as precursors in the synthesis of these essential tools.

The creation of modern electrophilic fluorinating agents, such as N-fluoropyridinium salts, often begins with the construction of complex heterocyclic scaffolds. beilstein-journals.orgnih.govnih.gov The synthesis of these scaffolds can involve intermediates derived from fluorinated olefins. These N-F reagents have proven to be highly valuable due to their stability and ease of handling compared to hazardous traditional agents like fluorine gas. nih.govresearchgate.net

In the realm of solvents, fluorinated compounds offer unique properties not found in their hydrocarbon counterparts. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are known for their ability to dissolve a wide range of substrates, including potassium fluoride (B91410), and for their low hygroscopicity when complexed with salts like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net The synthesis of such highly functionalized solvents and reagents often relies on the availability of versatile fluorinated building blocks, a role that can be filled by compounds like this compound and its analogues.

Environmental Fate and Atmospheric Chemistry of Fluorinated Propenes Academic Research Perspective

Atmospheric Degradation Pathways and Products

Chemical Transport Modeling of Atmospheric Concentrations and Deposition

No specific chemical transport modeling (CTM) studies for 1,1,3,3-Tetrafluoro-2-methyl-propene were identified. CTMs are essential tools used to simulate the distribution and deposition of atmospheric compounds and their degradation products. nih.gov While such models have been extensively used for other hydrofluoroolefins to predict regional and global concentrations and deposition patterns, similar analyses for this compound have not been published.

Environmental Persistence and Distribution of Degradation Products

As the specific atmospheric degradation products of this compound have not been documented, there is no available research on their environmental persistence or distribution. The persistence of any potential degradation products would depend on their chemical structure and susceptibility to further breakdown in various environmental compartments (air, water, soil).

Global Warming Potential (GWP) and Atmospheric Lifetime Assessments

Specific assessments of the Global Warming Potential (GWP) and atmospheric lifetime for this compound are not available in the reviewed literature. The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide. wikipedia.orgepa.gov A compound's atmospheric lifetime is a key factor in determining its GWP. wikipedia.org Without experimental or theoretical studies on the reaction rate of this compound with atmospheric oxidants, its lifetime and GWP cannot be determined.

Comparative Studies of Fluorinated Propenes as Climate-Friendly Alternatives

There are no published comparative studies that include this compound to evaluate its performance as a climate-friendly alternative to other fluorinated compounds. Such studies rely on established GWP values and atmospheric lifetimes, which are currently unavailable for this specific molecule.

Flammability Characteristics and Combustion Mechanism Studies for Fluorinated Alkenes

Specific research into the flammability characteristics and combustion mechanism of this compound could not be located. Studies on other fluorinated alkenes, such as HFO-1234yf and HFO-1234ze, show that flammability can vary significantly within this class of compounds and is influenced by factors like temperature, pressure, and humidity. researchgate.netnih.gov However, these findings cannot be directly extrapolated to this compound without dedicated experimental work.

Experimental Determination of Flammability Limits

No experimental data on the upper and lower flammability limits (UFL and LFL) of this compound in air were found in the scientific literature. The determination of these limits is crucial for assessing the fire hazard of a chemical and requires specific laboratory testing under controlled conditions. icheme.org

Theoretical Modeling of Combustion Reactions and Flame Retarding Performances of this compound

Research in the broader field of hydrofluoroolefins (HFOs) indicates that their combustion and flame-retardant properties are a key area of investigation due to their consideration as replacements for older, less environmentally friendly compounds. Theoretical modeling in this area typically involves a multi-faceted approach to understand the complex chemical kinetics at play during combustion and inhibition.

General Methodologies in the Theoretical Study of Fluorinated Propene Combustion:

Quantum Chemical Calculations: These are often the starting point for understanding the fundamental chemical properties of the molecule. Methods like Density Functional Theory (DFT) are used to calculate bond dissociation energies, reaction enthalpies, and activation energies for various elementary reactions. This data is crucial for building accurate chemical kinetic models.

Chemical Kinetic Modeling: Detailed chemical kinetic models are developed to simulate the complex network of reactions that occur during combustion. These models consist of a large set of elementary reactions with their corresponding rate constants. For fluorinated compounds, these models must account for the unique chemistry of fluorine-containing radicals and their interactions with the hydrocarbon flame chemistry. For instance, a kinetic model for the high-temperature oxidation of a similar compound, 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), was developed by combining it with established models for hydrocarbon combustion and fluorine-species flame inhibition. nih.govnist.govresearchgate.net

Computational Fluid Dynamics (CFD): CFD simulations are used to model the physical and chemical processes occurring in a flame. When coupled with a detailed chemical kinetic mechanism, CFD can predict macroscopic flame properties such as laminar flame speed, flame structure, and extinction limits. These simulations provide a powerful tool for understanding how the addition of a flame retardant alters the flame's behavior.

Key Aspects of Flame Retardancy in Fluorinated Propenes:

The flame-retarding effect of fluorinated compounds is generally attributed to both physical and chemical mechanisms.

Physical Mechanism: This involves the absorption of heat by the agent, which lowers the flame temperature and slows down the combustion reactions. The high heat capacity of the fluorinated molecules and their decomposition products contributes to this effect.

Chemical Mechanism: This is a more complex process involving the interruption of the radical chain reactions that sustain the flame. Fluorinated compounds can release radical species (such as F• and CF3•) that scavenge key flame-propagating radicals like H•, O•, and OH•, forming less reactive species and thereby inhibiting the combustion process. The effectiveness of the chemical inhibition is highly dependent on the specific molecular structure of the fluorinated compound.

While these general principles and methodologies are well-established in the study of fluorinated propenes, the specific application and detailed results for this compound remain an open area for future research. The development of a detailed kinetic model for this compound would be essential to accurately predict its combustion behavior and evaluate its potential as a flame retardant. Such a model would require extensive theoretical calculations of reaction rates and validation against experimental data, which are currently not available in the literature.

Q & A

Q. What are the optimal synthetic routes for 1,1,3,3-Tetrafluoro-2-methyl-propene, and how do reaction conditions influence yield?

Methodological Answer:

- Gas-phase hydrofluorination and dehydrofluorination are common methods for synthesizing fluorinated propenes. For example, 2,3,3,3-tetrafluoropropene (HFO-1234yf) is synthesized using chrome-magnesium fluoride catalysts under controlled temperature (150–250°C) and pressure (1–5 bar) .

- Yield optimization requires balancing reactant stoichiometry (e.g., HF-to-precursor ratios) and catalyst activation. Thin-layer chromatography (TLC) or gas chromatography (GC) can monitor reaction progress .

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- 19F NMR : Critical for identifying fluorine environments; chemical shifts between -70 to -120 ppm are typical for CF3 and CF2 groups in fluoropropenes .

- FTIR : Peaks at 1100–1300 cm⁻¹ (C-F stretching) and 1650–1750 cm⁻¹ (C=C stretching) confirm structural features .

- GC-MS : Quantifies purity and detects byproducts like unreacted precursors or isomerized derivatives .

Q. How can researchers ensure reproducibility in synthesizing fluorinated propenes with methyl substituents?

Methodological Answer:

- Standardize solvent systems (e.g., THF or DMF) and catalyst pre-treatment protocols (e.g., calcination of chrome-magnesium fluoride catalysts at 400°C for 4 hours) .

- Document reaction parameters (e.g., stirring rate, inert gas purging) to minimize variability. Use high-purity HF and precursors to avoid side reactions .

Advanced Research Questions

Q. How do computational methods aid in understanding the reactivity and thermodynamic stability of this compound?

Methodological Answer:

- DFT Calculations : Model bond dissociation energies (BDEs) for C-F and C-C bonds to predict decomposition pathways. For example, CF3 groups exhibit BDEs ~485 kJ/mol, influencing thermal stability .

- Molecular Dynamics (MD) Simulations : Study solvent effects on reaction kinetics. Polar solvents like acetonitrile may stabilize transition states in fluorination reactions .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for fluorinated propenes?

Methodological Answer:

- Cross-validate experimental data (e.g., calorimetry) with computational results. For instance, compare experimental ΔHf values with those derived from Gaussian software using G3MP2B3 theory .

- Analyze potential isomerization or impurities in samples via high-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystallizable derivatives exist) .

Q. How can researchers design experiments to probe the environmental impact of this compound degradation products?

Methodological Answer:

- Conduct accelerated degradation studies under UV light or ozone-rich conditions. Monitor intermediates like trifluoroacetic acid (TFA) using ion chromatography .

- Use LC-QTOF-MS to identify persistent perfluoroalkyl ether (PFEA) byproducts, referencing EPA DSSTox databases for toxicity profiles .

Data Analysis and Literature Review

Q. Which databases provide reliable structural and toxicological data for fluorinated propenes?

Methodological Answer:

- PubChem/EPA DSSTox : Curate IUPAC names, InChI keys, and toxicity data (e.g., DTXSID identifiers) for regulatory compliance .

- ScienceDirect/PubMed : Prioritize peer-reviewed studies indexed in these databases (e.g., 195 hits for tetrafluoropropene in ScienceDirect) over non-reviewed platforms like ChemSpider .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.